

Spectroscopic and Synthetic Profile of Diethyl 2-ethyl-2-phenylmalonate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 2-ethyl-2-phenylmalonate*

Cat. No.: *B042046*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **Diethyl 2-ethyl-2-phenylmalonate** (CAS No. 76-67-5), a key intermediate in the synthesis of various pharmaceuticals. This document details its synthesis, physical properties, and the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

A thorough analysis of **Diethyl 2-ethyl-2-phenylmalonate** requires a suite of spectroscopic techniques to confirm its structure and purity. While comprehensive, publicly available peak-annotated spectra for this specific compound are limited, the following tables summarize the expected and reported spectroscopic data based on its chemical structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	76-67-5	[1] [2]
Molecular Formula	C ₁₅ H ₂₀ O ₄	[1] [2]
Molecular Weight	264.32 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[3]
Density	1.068 - 1.072 g/mL	[3]
Boiling Point	185 °C at 15 mmHg	
Refractive Index (n ₂₀ /D)	1.491	

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	m	5H	Aromatic protons (C ₆ H ₅)
~4.2	q	4H	Methylene protons (-OCH ₂ CH ₃)
~2.1	q	2H	Methylene protons (-CH ₂ CH ₃)
~1.2	t	6H	Methyl protons (-OCH ₂ CH ₃)
~0.8	t	3H	Methyl protons (-CH ₂ CH ₃)

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170	Carbonyl carbon (C=O)
~138	Quaternary aromatic carbon (C-phenyl)
~128-129	Aromatic CH carbons
~61	Methylene carbon (-OCH ₂)
~58	Quaternary malonate carbon
~25	Methylene carbon (-CH ₂)
~14	Methyl carbon (-OCH ₂ CH ₃)
~8	Methyl carbon (-CH ₂ CH ₃)

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3060-3030	Aromatic C-H stretch
~2980-2850	Aliphatic C-H stretch
~1730	C=O stretch (ester)
~1450, ~1500	Aromatic C=C stretch
~1250-1000	C-O stretch (ester)

Table 5: Expected Mass Spectrometry Fragmentation

m/z	Fragment Ion
264	[M] ⁺ (Molecular Ion)
219	[M - OCH ₂ CH ₃] ⁺
191	[M - COOCH ₂ CH ₃] ⁺
163	[M - COOCH ₂ CH ₃ - C ₂ H ₄] ⁺
117	[C ₆ H ₅ -C(CH ₂ CH ₃)] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Synthesis of Diethyl 2-ethyl-2-phenylmalonate[5]

This synthesis is a two-step process starting from diethyl phenylmalonate.

Step 1: Formation of the Enolate

- To a solution of diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.
- Maintain the temperature at 50-60°C for 2 hours.
- Slowly remove the ethanol under normal pressure.

Step 2: Alkylation

- Once the ethanol is removed, add bromoethane dropwise, maintaining the temperature at 55-65°C over 2 hours.
- After the addition is complete, heat the mixture at 75-100°C for 6 hours.
- Remove any unreacted bromoethane under normal pressure.
- Neutralize the mixture with sulfuric acid to a pH of 4-5.
- Wash the resulting solution with brine to obtain **diethyl 2-ethyl-2-phenylmalonate**.

Spectroscopic Analysis

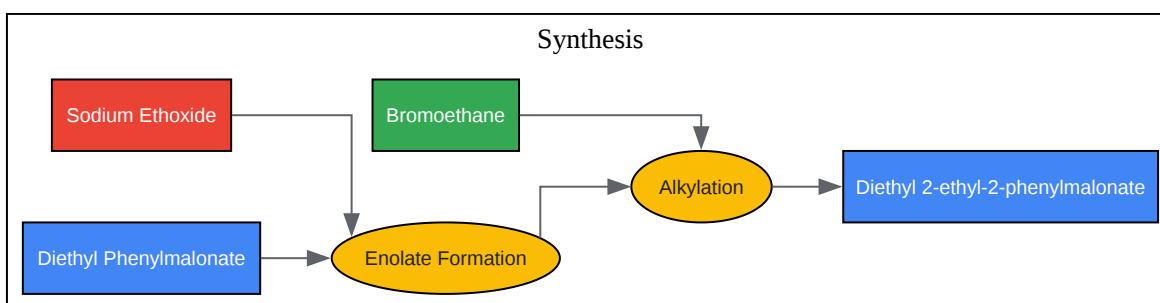
¹H and ¹³C NMR Spectroscopy A sample of the purified **Diethyl 2-ethyl-2-phenylmalonate** is dissolved in deuterated chloroform (CDCl₃). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4][5] The IR spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[4]

GC-MS Analysis The volatile compound is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6][7] A diluted sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum is recorded.

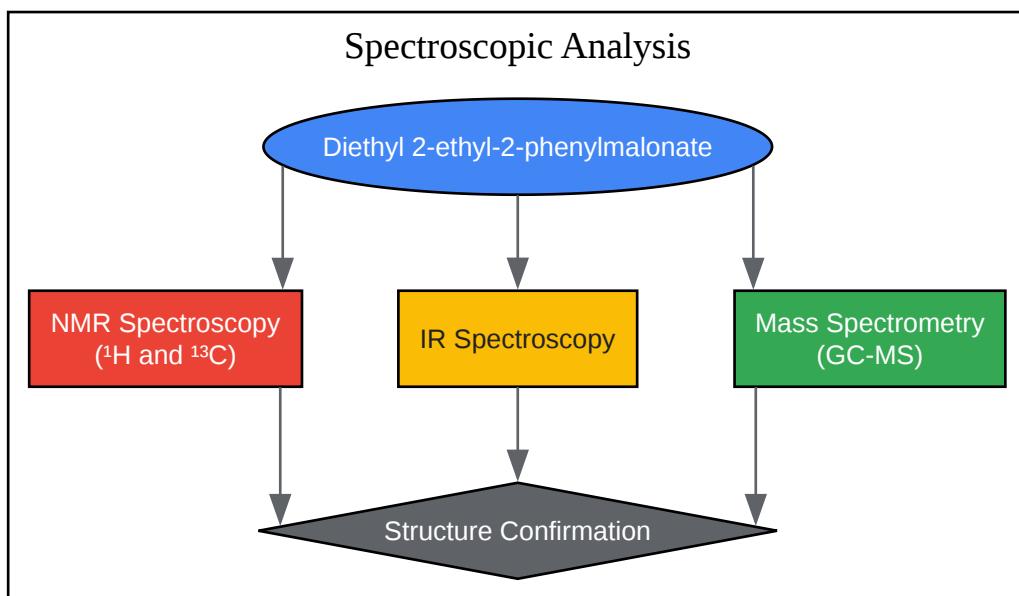
Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of **Diethyl 2-ethyl-2-phenylmalonate**.



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Caption: Synthesis workflow for **Diethyl 2-ethyl-2-phenylmalonate**.



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Caption: Workflow for the spectroscopic analysis of the compound.

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References

- 1. scbt.com [scbt.com]
- 2. 76-67-5|Diethyl 2-ethyl-2-phenylmalonate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. dem.ri.gov [dem.ri.gov]
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